molecular formula C27H31F3O3 B10904897 (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one

(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one

Cat. No.: B10904897
M. Wt: 460.5 g/mol
InChI Key: FXBIRHRIYHYRSO-GHRIWEEISA-N
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Description

3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by the presence of a trifluoromethoxyphenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves several steps:

    Formation of the Cyclopenta[a]phenanthrene Core: The initial step involves the construction of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxyl and methyl groups at specific positions on the core structure.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with various substituents on the trifluoromethoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethoxyphenyl Derivatives: Compounds with the trifluoromethoxyphenyl group but different core structures.

Uniqueness

The uniqueness of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE lies in its combination of structural features. The presence of the trifluoromethoxyphenyl group, multiple methyl groups, and the hydroxyl group contribute to its unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H31F3O3

Molecular Weight

460.5 g/mol

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethoxy)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C27H31F3O3/c1-25-11-9-19(31)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-6-20(7-4-16)33-27(28,29)30/h3-7,13,19,21-23,31H,8-12,14-15H2,1-2H3/b17-13+

InChI Key

FXBIRHRIYHYRSO-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC(F)(F)F)/C4=O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC(F)(F)F)C4=O)C)O

Origin of Product

United States

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